N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxalines. It is a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor that is involved in the transmission of excitatory signals in the central nervous system (CNS). NBQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and addiction.
Wirkmechanismus
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide binds to the ligand-binding domain of AMPA receptors and prevents the opening of the ion channel, thereby inhibiting the influx of cations such as sodium and calcium into the postsynaptic neuron. This results in a reduction of the excitatory postsynaptic potential (EPSP) and the suppression of synaptic transmission. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is selective for AMPA receptors and does not affect other types of glutamate receptors such as N-methyl-D-aspartate (NMDA) receptors or kainate receptors.
Biochemical and Physiological Effects:
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in the CNS. It has been reported to reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in hippocampal neurons, indicating a decrease in glutamatergic transmission. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has also been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In addition, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been shown to attenuate the development of kindling, a model of epilepsy in which repeated electrical stimulation of the brain leads to the progressive development of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is its high selectivity for AMPA receptors, which allows for the specific manipulation of glutamatergic transmission without affecting other neurotransmitter systems. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been reported to have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide. Another area of interest is the investigation of the role of AMPA receptors in psychiatric disorders such as depression and addiction, and the potential use of AMPA receptor antagonists as novel therapeutics. Finally, the development of new experimental paradigms that allow for the precise manipulation of glutamatergic transmission using N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide could provide new insights into the role of AMPA receptors in CNS function and dysfunction.
Synthesemethoden
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide involves the condensation of 2-aminobenzoic acid with 2-chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid, which is then treated with thionyl chloride to yield N-(2-chloroacetyl)anthranilic acid chloride. The latter compound is reacted with 2-aminobenzothiazole in the presence of a base such as potassium carbonate to give N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide as a yellow crystalline solid with a melting point of 303-305°C.
Wissenschaftliche Forschungsanwendungen
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been widely used as a research tool to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors in vitro and in vivo, thereby reducing neuronal excitability and synaptic plasticity. This has led to the development of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide as a potential therapeutic agent for the treatment of neurological disorders characterized by excessive glutamate release and excitotoxicity, such as epilepsy, ischemia, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-13(9-17-6-2-1-3-7-17)16-14-15-11-5-4-10(18(20)21)8-12(11)22-14/h4-5,8H,1-3,6-7,9H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCQCWBXCDXQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6552883 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.